Molecular Structure and Spectroscopic Correlation
Molecular Structure and Spectroscopic Correlation
An In-depth Technical Guide to the Spectral Data Interpretation of Propyl Propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectral data for propyl propionate (C₆H₁₂O₂), a common ester. The interpretation of its Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Infrared (IR) spectra is detailed below, offering a foundational workflow for structural elucidation.
Propyl propionate is an ester with distinct proton and carbon environments that are readily distinguishable by NMR spectroscopy. Its functional groups and fragmentation patterns are identifiable through IR spectroscopy and Mass Spectrometry, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.[1] For a liquid sample like propyl propionate, analysis is typically conducted by dissolving the compound in a deuterated solvent, such as chloroform-d (CDCl₃), which is NMR-inactive in ¹H NMR, and contains a reference standard like tetramethylsilane (TMS).[2]
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and the connectivity to neighboring protons.
| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment |
| ~4.00 | 2H | Triplet (t) | -O-CH₂ -CH₂-CH₃ |
| ~2.28 | 2H | Quartet (q) | -CO-CH₂ -CH₃ |
| ~1.65 | 2H | Sextet | -O-CH₂-CH₂ -CH₃ |
| ~1.14 | 3H | Triplet (t) | -CO-CH₂-CH₃ |
| ~0.92 | 3H | Triplet (t) | -O-CH₂-CH₂-CH₃ |
Note: Data sourced from SpectraBase and ChemicalBook.[3][4][5] Actual chemical shifts may vary slightly depending on the solvent and instrument.
¹³C NMR Spectral Data
The ¹³C NMR spectrum, typically proton-decoupled, reveals the number of unique carbon environments in the molecule.[6][7]
| Chemical Shift (δ) ppm | Assignment |
| ~174.6 | C =O |
| ~66.2 | -O-C H₂-CH₂-CH₃ |
| ~27.6 | -CO-C H₂-CH₃ |
| ~22.0 | -O-CH₂-C H₂-CH₃ |
| ~10.4 | -O-CH₂-CH₂-C H₃ |
| ~9.1 | -CO-CH₂-C H₃ |
Note: Data sourced from SpectraBase and ChemicalBook.[8][9]
NMR Experimental Protocol
Sample Preparation:
-
Dissolve approximately 10-20 mg of the propyl propionate sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm for reference.[2]
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (¹H NMR):
-
The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
A standard single-pulse experiment is run. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
The Free Induction Decay (FID) is processed using a Fourier transform.
Data Acquisition (¹³C NMR):
-
A standard proton-decoupled pulse sequence (e.g., zgpg30) is used.[6]
-
A longer relaxation delay (e.g., 1-2 seconds) is often employed compared to ¹H NMR to ensure proper relaxation of the carbon nuclei.[6]
-
Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required to obtain a spectrum with an adequate signal-to-noise ratio.[7]
The logical relationship for assigning the structure based on NMR data is visualized below.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations.[10]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~2965-2870 | C-H Stretch | Alkyl (sp³ C-H) |
| ~1740 | C=O Stretch | Ester Carbonyl |
| ~1180 | C-O Stretch | Ester (C-O-C) |
Note: Data sourced from NIST WebBook and ChemicalBook.[11][12][13]
IR Experimental Protocol (ATR Method)
Attenuated Total Reflectance (ATR) is a common and simple method for liquid samples that requires minimal preparation.[10][14]
-
Background Scan: An initial IR spectrum of the clean, empty ATR crystal is recorded as the background. This is subtracted from the sample spectrum to remove interference from the atmosphere (e.g., CO₂, H₂O).[10]
-
Sample Application: A small drop of neat propyl propionate is placed directly onto the surface of the ATR crystal.
-
Data Acquisition: The IR spectrum of the sample is recorded. The instrument measures the absorbance of the evanescent wave that penetrates the sample.[10]
-
Cleaning: After analysis, the crystal is carefully cleaned with a suitable solvent (e.g., isopropanol) and dried.[15]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For propyl propionate (molar mass 116.16 g/mol ), Electron Ionization (EI) is a common technique.
| m/z (Mass/Charge) | Proposed Fragment | Identity |
| 116 | [C₆H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 87 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 75 | [CH₃CH₂COO H₂]⁺ | McLafferty Rearrangement product |
| 57 | [CH₃CH₂CO]⁺ | Acylium ion |
| 43 | [CH₃CH₂CH₂]⁺ | Propyl cation |
| 29 | [CH₃CH₂]⁺ | Ethyl cation |
Note: Fragmentation data interpreted from typical ester fragmentation patterns and data from NIST.[12][16][17][18][19]
MS Experimental Protocol (Electron Ionization)
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet, where it is vaporized.
-
Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected from the molecule, forming a radical cation known as the molecular ion (M⁺˙).[20]
-
Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged ions (fragment ions) and neutral radicals.
-
Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[21]
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
The fragmentation pathway is a key logical relationship in interpreting mass spectra.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Propyl propionate (106-36-5) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. nmr.ceitec.cz [nmr.ceitec.cz]
- 8. Propyl propionate (106-36-5) 13C NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. emeraldcloudlab.com [emeraldcloudlab.com]
- 11. Propyl propionate (106-36-5) IR Spectrum [m.chemicalbook.com]
- 12. Propanoic acid, propyl ester [webbook.nist.gov]
- 13. Propanoic acid, propyl ester [webbook.nist.gov]
- 14. researching.cn [researching.cn]
- 15. researchgate.net [researchgate.net]
- 16. Propanoic acid, propyl ester [webbook.nist.gov]
- 17. Propanoic acid, propyl ester [webbook.nist.gov]
- 18. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. rsc.org [rsc.org]
